molecular formula C10H8N2O3 B1610356 3-Nitro-4-(1H-pyrrol-1-yl)phenol CAS No. 251649-40-8

3-Nitro-4-(1H-pyrrol-1-yl)phenol

Cat. No.: B1610356
CAS No.: 251649-40-8
M. Wt: 204.18 g/mol
InChI Key: GGPUCGQKCDVAHA-UHFFFAOYSA-N
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Description

3-Nitro-4-(1H-pyrrol-1-yl)phenol is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chromogenic Sensors and Test Strips

Bhattacharyya et al. (2017) synthesized a compound for use as a dual signalling chromogenic receptor for F-/AcO- and Al3+ ions. This work demonstrates the application of nitro-substituted phenols in constructing reversible paper strips for detecting metal ions, showcasing the compound's utility in environmental monitoring and chemical sensing. The reversible chromogenic response towards these analytes underscores the potential for creating sensitive and selective detection systems [Bhattacharyya et al., 2017].

π-Electronic Anion Precursors

Maeda et al. (2015) reported on a nitro-substituted dipyrrolylphenol as a precursor for π-electronic anions, which upon deprotonation forms solid-state ion pairs with various cationic species. This research highlights the compound's role in developing new materials with specific electronic properties, useful in electronics and catalysis [Maeda et al., 2015].

Molecular Modeling and Synthesis of Novel Compounds

Various studies focus on the synthesis and modeling of compounds based on nitro-substituted phenols for applications ranging from corrosion inhibition, as demonstrated by Ansari et al. (2014), to the creation of carbonaceous materials for environmental remediation, such as the work by RanguMagar et al. (2018). These studies illustrate the versatility of nitro-substituted phenols in synthesizing materials and chemicals with desired properties for industrial applications [Ansari et al., 2014; RanguMagar et al., 2018].

Functional Models and Catalysis

The development of functional models for enzymes and catalytic systems using nitro-substituted phenols is another area of research. For instance, Ren et al. (2011) synthesized a dinuclear nickel(II) complex for phosphodiesterase activity, providing insights into the design of bio-inspired catalytic systems with high efficiency and selectivity [Ren et al., 2011].

Properties

IUPAC Name

3-nitro-4-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-3-4-9(10(7-8)12(14)15)11-5-1-2-6-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPUCGQKCDVAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443721
Record name 3-Nitro-4-(1H-pyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251649-40-8
Record name 3-Nitro-4-(1H-pyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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